Boc-O2Oc-O2Oc-OH

Descripción general

Descripción

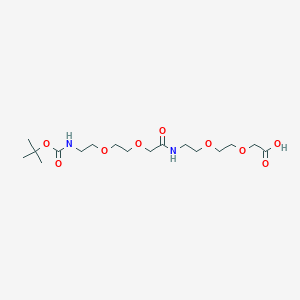

Boc-O2Oc-O2Oc-OH: is a chemical compound with the molecular formula C17H32N2O9 and a molecular weight of 408.44 g/mol . It is a specialty product often used in proteomics research. The compound is known for its unique structure, which includes multiple functional groups that make it suitable for various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-O2Oc-O2Oc-OH typically involves multi-step organic reactions. The process starts with the protection of amino groups using Boc-protecting groups (tert-butyloxycarbonyl) to prevent unwanted reactions during intermediate stages. The subsequent steps involve the formation of ether linkages and esterification reactions under controlled conditions to ensure the correct molecular structure is achieved.

Industrial Production Methods

In an industrial setting, the production of This compound is carried out using large-scale reactors with precise temperature and pressure controls to optimize yield and purity. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) for coupling reactions and dimethylformamide (DMF) as a solvent. The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality.

Análisis De Reacciones Químicas

Acid-Catalyzed Amidation with Aromatic Amines

Boc-O₂Oc-O₂Oc-OH likely undergoes coupling reactions with aromatic amines under acidic conditions. Key findings from related benzotriazole (Bt)-activated compounds include:

-

Mechanism : Trifluoroacetic acid (TFA) protonates the benzotriazole moiety, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the aromatic amine, forming an amide bond (Scheme 1) .

-

Catalyst Efficiency :

Solvent Effects on Reaction Kinetics

Solvent polarity significantly impacts the coupling efficiency:

Substrate Scope and Limitations

-

Aromatic Amines : Reactions proceed efficiently with weakly basic aromatic amines (e.g., 2-aminobenzophenone, fluoresceinamine) .

-

Aliphatic Amines : No reactivity observed due to full protonation of primary amines in acidic media .

-

Side Reactions : Competing hydrolysis of the Bt-activated compound to the free carboxylic acid occurs in the absence of amines .

Stability and Degradation Pathways

-

Hydrolysis : Boc-O₂Oc-O₂Oc-OH is prone to hydrolysis under basic conditions, regenerating the parent carboxylic acid.

-

Acid Stability : Stable in TFA-containing solutions for ≤3 hours but degrades gradually over time .

Theoretical Insights from Microkinetic Modeling

While not directly studied for Boc-O₂Oc-O₂Oc-OH, DFT-based microkinetic simulations of analogous systems reveal:

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Boc-O2Oc-O2Oc-OH contains multiple functional groups that enable it to interact effectively with proteins and other biomolecules. The compound primarily acts through a deprotection mechanism , facilitating the attachment of biomolecules to various targets. Its biochemical properties allow it to play a significant role in conjugation and cross-linking reactions involving peptides and proteins, which are essential for studying protein interactions and functions.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

- Building Block for Complex Molecules : this compound is utilized as a precursor in synthesizing more complex organic molecules, particularly in the development of new chemical entities for research and industrial purposes.

Biology

- Proteomics Research : This compound is extensively used to study protein interactions, functions, and modifications. It acts as a linker in the synthesis of peptide libraries, enabling researchers to explore enzyme-substrate relationships effectively .

- Immunochemical Analysis : The compound has been incorporated into immunizing haptens for diagnosing infections, such as Staphylococcus aureus. Its hydrophilic properties help maximize the exposure of cyclic peptide structures to the immune system, enhancing the efficacy of immunoassays .

Medicine

- Drug Development : this compound serves as a precursor for drug modification processes, allowing for the development of targeted therapies through its conjugation capabilities with therapeutic agents.

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is instrumental in producing specialty chemicals and materials that require precise functionalization .

Case Study 1: One-Bead One-Compound (OBOC) Methodology

A study explored the design and synthesis of solid-phase substrates for prolyl oligopeptidase (POP), utilizing this compound as a linker. The research demonstrated that this methodology could facilitate the creation of peptide libraries that enhance drug discovery processes by allowing simultaneous synthesis and screening of numerous compounds .

Case Study 2: Immunoassay Development

In another application, this compound was used to create haptens for immunochemical analysis. The incorporation of an oligo ethylene glycol spacer arm at the N-terminal position improved the hydrophilicity and reduced antigenicity, leading to more effective diagnostics for bacterial infections .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Building Block | Used to synthesize complex organic molecules |

| Biology | Proteomics Research | Facilitates protein interaction studies through linker technology |

| Medicine | Drug Development | Serves as a precursor for modifying therapeutic agents |

| Industry | Production of Specialty Chemicals | Essential for creating specialized materials with specific functional groups |

Mecanismo De Acción

The mechanism by which Boc-O2Oc-O2Oc-OH exerts its effects involves its interaction with specific molecular targets and pathways. The compound's functional groups allow it to bind to enzymes and receptors, influencing biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparación Con Compuestos Similares

Boc-O2Oc-O2Oc-OH: is unique due to its specific structure and functional groups. Similar compounds include:

Boc-AEEA: : Another Boc-protected amino acid derivative.

Boc-Adoa: : Similar in structure but with different functional groups.

These compounds share similarities in their use in proteomics and drug development but differ in their specific applications and reactivity.

Actividad Biológica

Boc-O2Oc-O2Oc-OH, also known as Fmoc-O2Oc-OH or 8-amino-3,6-dioxaoctanoic acid, is a compound with significant applications in biochemical research, particularly in proteomics and drug development. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

- Molecular Formula : C17H32N2O9

- Molecular Weight : 408.44 g/mol

- Structure : The compound features multiple functional groups that enhance its reactivity and suitability for conjugation reactions.

This compound primarily interacts with proteins and other biomolecules through a process called deprotection , facilitating the attachment of various functional groups to proteins. This interaction is crucial for the following:

- Covalent Bond Formation : The compound forms stable covalent bonds with specific amino acid residues in proteins, which is essential for modifying protein properties and functions.

- Enzymatic Interactions : It acts as a substrate for various enzymes, including transferases and hydrolases, which catalyze the formation of covalent linkages between polypeptides .

Biochemical Pathways

The compound plays a critical role in several biochemical pathways:

- Protein Conjugation : It serves as a linker in protein conjugation processes, influencing cell signaling pathways, gene expression, and metabolism.

- Cross-Linking Reactions : this compound is employed in cross-linking reactions that stabilize protein structures and enhance their functional capabilities .

Applications in Research

This compound is widely utilized across various fields of research:

- Proteomics : Used to study protein interactions and functions, aiding in the understanding of complex biological systems .

- Drug Development : Acts as a precursor for synthesizing therapeutic agents by modifying drug properties through conjugation with biomolecules .

- Material Science : Employed in creating specialty chemicals and materials due to its versatile chemical properties.

Study 1: Enzymatic Evaluation of Substrates

In a study examining the one-bead one-compound (OBOC) methodology, this compound was evaluated as a substrate for prolyl oligopeptidase (POP). The results showed that substrates linked with this compound could be processed by POP, confirming its potential utility in designing peptide libraries for therapeutic applications .

Study 2: Bioconjugation Techniques

Research demonstrated that this compound could effectively modify proteins for bioconjugation. The hapten derived from this compound maximized cyclic peptide exposure to immune responses while maintaining hydrophilicity. This study emphasized its importance in developing immunogenic compounds for vaccine design .

Summary of Findings

| Aspect | Details |

|---|---|

| Target Molecules | Proteins and biomolecules |

| Mechanism of Action | Deprotection leading to covalent bond formation |

| Biochemical Role | Linker for protein conjugation; affects cellular processes |

| Applications | Proteomics research, drug development, specialty chemical production |

Propiedades

IUPAC Name |

2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O9/c1-17(2,3)28-16(23)19-5-7-25-8-10-26-12-14(20)18-4-6-24-9-11-27-13-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIKSCWOIOVKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679789 | |

| Record name | 2,2-Dimethyl-4,13-dioxo-3,8,11,17,20-pentaoxa-5,14-diazadocosan-22-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069067-08-8 | |

| Record name | 2,2-Dimethyl-4,13-dioxo-3,8,11,17,20-pentaoxa-5,14-diazadocosan-22-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.